Methyl 2-Methylthiophene-3-carboxylate
Overview
Description
“Methyl 2-Methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H9O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .
Synthesis Analysis
The synthesis of thiophene derivatives, including “Methyl 2-Methylthiophene-3-carboxylate”, has been a topic of interest in recent years . A practical preparation process for ethyl 2-methylthiophene-3-carboxylate involves the use of ethyl chloroformate . This process provides several advantages over the precedents, involving operational simplicity, avoidance of the use of strong bases such as n-butyllithium and application of noncryogenic conditions .Molecular Structure Analysis
The molecular structure of “Methyl 2-Methylthiophene-3-carboxylate” is represented by the InChI code1S/C7H9O2S/c1-5-6 (3-4-10-5)7 (8)9-2/h3-4,10H,1-2H3
. The molecular weight of the compound is 157.21 . Physical And Chemical Properties Analysis
“Methyl 2-Methylthiophene-3-carboxylate” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Application in Organic Synthesis
“Methyl 2-Methylthiophene-3-carboxylate” is a key intermediate in organic synthesis . It’s used in the preparation of other compounds, and its synthesis process provides several advantages over the precedents, involving operational simplicity, avoidance of the use of strong bases such as n-butyllithium and application of noncryogenic conditions .
Method of Application
The synthesis began with 2-methylthiophene, which was converted into 3-bromo-2-methylthiophene according to literature methods . The Grignard approach is thought to be a straightforward solution . Exchange reaction of 3 with 1.5eq of i-PrMgCl/LiCl in tetrahydrofuran (THF) reached a maximum conversion of 94% after 3h at reflux .
Results or Outcomes
This process enabled to prepare ethyl 2-methylthiophene-3-carboxylate in 52% overall yield from commercially available 2-methylthiophene on a multikilogram scale .
Application in C–H Methylation in Synthesis
“Methyl 2-Methylthiophene-3-carboxylate” can be used in the C–H methylation of sp2 and sp3 carbon centres, which has become a powerful transformation in the synthetic toolbox .
Results or Outcomes
Due to the potential for profound changes to physicochemical properties attributed to the installation of a “Magic Methyl” group at a strategic site in a lead compound, such techniques have become highly desirable in modern drug discovery and synthesis programmes .
Safety And Hazards
properties
IUPAC Name |
methyl 2-methylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDEWOBDKZGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520945 | |
Record name | Methyl 2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Methylthiophene-3-carboxylate | |
CAS RN |
53562-51-9 | |
Record name | 3-Thiophenecarboxylic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53562-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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